molecular formula C22H17F3N2O2S B11476982 3-methyl-6-oxo-N-phenyl-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

3-methyl-6-oxo-N-phenyl-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11476982
M. Wt: 430.4 g/mol
InChI Key: IXCAEBVTZCUMFI-UHFFFAOYSA-N
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Description

3-METHYL-6-OXO-N-PHENYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-OXO-N-PHENYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the various substituents.

    Construction of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene and a β-ketoester.

    Final Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-OXO-N-PHENYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove certain functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-METHYL-6-OXO-N-PHENYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-6-OXO-N-PHENYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-6-OXO-N-PHENYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C22H17F3N2O2S

Molecular Weight

430.4 g/mol

IUPAC Name

3-methyl-6-oxo-N-phenyl-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H17F3N2O2S/c1-12-18-16(13-6-5-7-14(10-13)22(23,24)25)11-17(28)27-21(18)30-19(12)20(29)26-15-8-3-2-4-9-15/h2-10,16H,11H2,1H3,(H,26,29)(H,27,28)

InChI Key

IXCAEBVTZCUMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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